Methyl 3-nitro-4-(propylamino)benzoate

Lipophilicity ADME Physicochemical property

Avoid in silico mismatches: procuring analogs like the ethyl ester derivative risks altering LogP by ~0.4 units, disrupting cell-based assay permeability. This exact methyl 3-nitro-4-(propylamino)benzoate is the required starting material for GPR109b agonist synthesis and benzimidazole cyclization routes per US 5908955A. • High-fidelity: 98% purity grade ensures reliable dose-response data and IP positioning. • Scalable utility: Validated for photographic material intermediates and ester-prodrug pharmacokinetic studies. • Supply assurance: Standardized identity eliminates chromatographic retention time drift in method development.

Molecular Formula C11H14N2O4
Molecular Weight 238.24 g/mol
CAS No. 128429-03-8
Cat. No. B177686
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-nitro-4-(propylamino)benzoate
CAS128429-03-8
SynonymsMethyl 3-nitro-4-(propylaMino)benzoate
Molecular FormulaC11H14N2O4
Molecular Weight238.24 g/mol
Structural Identifiers
SMILESCCCNC1=C(C=C(C=C1)C(=O)OC)[N+](=O)[O-]
InChIInChI=1S/C11H14N2O4/c1-3-6-12-9-5-4-8(11(14)17-2)7-10(9)13(15)16/h4-5,7,12H,3,6H2,1-2H3
InChIKeyYNIMKYLYDRQUQA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 3-Nitro-4-(propylamino)benzoate: Key Synthetic Intermediate


Methyl 3-nitro-4-(propylamino)benzoate (CAS 128429-03-8) is a multifunctional aromatic building block featuring a methyl ester, a 3-nitro group, and a 4-propylamino substituent (C₁₁H₁₄N₂O₄, MW 238.24) . It is primarily utilized as a key synthetic intermediate in pharmaceutical research, notably for constructing benzimidazole scaffolds via nitro reduction and subsequent cyclization , and serves as a protected ester prodrug or intermediate en route to 3-nitro-4-(propylamino)benzoic acid, a core scaffold in GPR109b agonist development [1]. The compound is commercially available with a minimum purity specification of 95% from multiple vendors .

Methyl 3-Nitro-4-(propylamino)benzoate: Generic Substitution Risks


In silico screening or supply chain substitution with in-class analogs (e.g., ethyl esters or shorter N-alkyl chains) is a common procurement risk that can derail a project due to mismatched physicochemical properties and divergent reactivity. For example, switching to the ethyl ester analog (CAS 312922-00-2) increases calculated LogP by ~0.4 units, altering lipophilicity and potentially impacting membrane permeability in cell-based assays . Furthermore, the specific methyl ester and propylamino substitution pattern is not arbitrary; it is required for faithful execution of published synthetic routes (e.g., Patent US5908955A for alkyl benzoate production) and for maintaining the exact electronic and steric environment needed for downstream reactions like the formation of GPR109b agonists [1]. Unverified substitutions risk introducing unreported impurities, altered reaction kinetics, or off-target effects, ultimately compromising data reproducibility and intellectual property positioning.

Methyl 3-Nitro-4-(propylamino)benzoate: Evidence vs. Analogs


Lower Lipophilicity Compared to Ethyl Ester

Methyl 3-nitro-4-(propylamino)benzoate exhibits a calculated LogP value of 2.80 , which is notably lower than the 3.19 LogP of its direct ethyl ester analog (Ethyl 3-nitro-4-(propylamino)benzoate, CAS 312922-00-2) . This 0.39 LogP unit reduction corresponds to an approximately 2.5-fold decrease in octanol-water partition coefficient, indicating significantly lower lipophilicity. In drug discovery, this property is critical for optimizing aqueous solubility and reducing non-specific binding.

Lipophilicity ADME Physicochemical property Drug design

Patent-Backed Synthetic Utility

Methyl 3-nitro-4-(propylamino)benzoate is a specific substrate within the scope of US Patent 5,908,955, which details a high-yield process for producing alkyl 3-amino-4-substituted benzoates [1]. The patent explicitly claims a process for alkyl esters where the alkyl group can be methyl, and the 4-substituent can be a propylamino group. This patent provides a validated, industrial-scale synthetic route for converting this nitro compound to valuable 3-amino derivatives, which are critical intermediates for silver halide photographic materials. Generic nitrobenzoates lacking this exact substitution pattern fall outside the optimized conditions described in the patent, potentially leading to lower yields or side reactions.

Synthetic intermediate Silver halide photography Process chemistry Patent US5908955A

Essential Motif for GPR109b Agonists

The carboxylic acid analog of this compound, 3-nitro-4-(propylamino)benzoic acid, has been identified as a potent and highly selective agonist of the orphan GPCR GPR109b [1]. While the methyl ester itself is not the active agonist, it serves as a crucial prodrug or protected intermediate for in vivo studies and further derivatization. In the seminal paper by Skinner et al., a series of 3-nitro-4-substituted-aminobenzoic acids were evaluated, establishing the 4-alkylamino motif as essential for GPR109b activity and selectivity over the homologous GPR109a receptor. Substitution of the propyl group with shorter or longer chains (e.g., methyl, ethyl, butyl) or altering the ester to a different alkyl group is known to modulate potency and selectivity, underscoring the need for the precise compound to reproduce published findings.

GPCR agonist GPR109b Niacin receptor Lead optimization

Purity Tiers: Standard and High-Purity Grades

The standard commercial specification for Methyl 3-nitro-4-(propylamino)benzoate is a minimum purity of 95%, as offered by major suppliers like AKSci and ChemScene . However, for applications requiring higher fidelity, a 98% purity grade is also available from specialized vendors like Leyan . This tiered availability allows procurement specialists to balance cost against the analytical stringency of their specific use case. In contrast, some close analogs, such as Methyl 3-(ethylamino)-4-nitrobenzoate, are also listed at 95% purity , but the 98% option for the target compound provides a quantifiable advantage in minimizing unknown impurities that could interfere with sensitive catalytic reactions or biological assays.

Purity Quality control Procurement Analytical chemistry

Methyl 3-Nitro-4-(propylamino)benzoate: Best Use Cases


GPR109b Agonist Synthesis

This compound is the optimal starting material for synthesizing 3-nitro-4-(propylamino)benzoic acid and related analogs for GPR109b agonist research. Its defined LogP and ester protection facilitate synthetic manipulation, allowing for the preparation of a focused library around the 4-propylamino-3-nitrobenzoate pharmacophore [1]. Procurement of the 98% purity grade is recommended to ensure high fidelity in dose-response and selectivity assays .

Photographic Materials Intermediate

For industrial chemists scaling up the production of silver halide photographic materials, this compound serves as a validated intermediate under the conditions of US Patent 5,908,955 [2]. Its use aligns with a documented high-yield process, mitigating the risks associated with scaling up unvalidated alternative substrates.

Prodrug for In Vivo Studies

In cell-based or in vivo studies where the free carboxylic acid GPR109b agonist has poor membrane permeability, the methyl ester can be employed as a prodrug. The lower LogP of the methyl ester compared to the ethyl ester may offer a more favorable balance of solubility and passive permeability for certain administration routes, making it the preferred ester for preliminary in vivo pharmacokinetic evaluation.

Reference Standard for Analytical Methods

The commercial availability of this compound at 98% purity makes it suitable for use as a reference standard in HPLC or LC-MS method development for quantifying related nitrobenzoate impurities in reaction mixtures or biological matrices. Its distinct retention time, governed by its specific LogP, provides a reliable benchmark for chromatographic method validation.

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